2-Selenylbenzanilide

Glutathione peroxidase mimic Kinetics Redox biochemistry

2-Selenylbenzanilide (CAS 139015-80-8, also referred to as ebselen selenol or N-phenyl-2-carboxamidobenzeneselenol) is the ring-opened selenol metabolite of the synthetic organoselenium drug ebselen. It is the key intermediate that confers the glutathione peroxidase (GPx)-like antioxidant activity of ebselen, functioning as the direct reductant of hydrogen peroxide and other biological peroxides.

Molecular Formula C13H10NOSe
Molecular Weight 275.2 g/mol
CAS No. 139015-80-8
Cat. No. B136078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Selenylbenzanilide
CAS139015-80-8
Synonyms2-selenylbenzanilide
ebselen selenol
N-phenyl-2-carboxamidobenzeneselenol
Molecular FormulaC13H10NOSe
Molecular Weight275.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se]
InChIInChI=1S/C13H10NOSe/c15-13(11-8-4-5-9-12(11)16)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)
InChIKeyKWTUCBZCJBVRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Selenylbenzanilide (Ebselen Selenol) CAS 139015-80-8 – The Active Selenol Metabolite of the GPx-Mimetic Drug Ebselen


2-Selenylbenzanilide (CAS 139015-80-8, also referred to as ebselen selenol or N-phenyl-2-carboxamidobenzeneselenol) is the ring-opened selenol metabolite of the synthetic organoselenium drug ebselen [1]. It is the key intermediate that confers the glutathione peroxidase (GPx)-like antioxidant activity of ebselen, functioning as the direct reductant of hydrogen peroxide and other biological peroxides [2]. This compound is widely employed as a reference standard in mechanistic, metabolic, and computational studies of selenium-based antioxidant systems.

Why Ebselen Alone Cannot Replace 2-Selenylbenzanilide in Peroxidase Activity and Metabolic Studies


Although ebselen is often used directly as a GPx mimetic, its catalytic activity is entirely dependent on prior ring-opening by thiols to generate the selenol species 2-selenylbenzanilide [1]. The parent compound ebselen does not itself reduce peroxides at physiologically relevant rates; the selenol form exhibits a ~10-fold higher second-order rate constant toward H₂O₂ and accounts for 70–96% of the observable peroxidase activity [1]. Furthermore, ebselen progressively inactivates flavin-containing monooxygenase (FMO1), whereas the pre-formed selenol is a stable substrate with defined Michaelis–Menten kinetics [2]. Substituting ebselen or other in-class seleno-organic compounds for isolated 2-selenylbenzanilide therefore introduces uncontrolled variables in reaction rate, enzyme coupling, and metabolic fate, directly undermining experimental reproducibility and quantitative interpretation.

Head-to-Head Quantitative Differentiation of 2-Selenylbenzanilide from Ebselen and Its Analogs


2-Selenylbenzanilide Exhibits a ~10-Fold Higher Second-Order Rate Constant for H₂O₂ Reduction than Ebselen

Morgenstern et al. (1992) directly compared the second-order rate constants for hydrogen peroxide reduction by authentic synthetic intermediates of ebselen. 2-Selenylbenzanilide (ebselen selenol) reacted with H₂O₂ at 2.8 mM⁻¹ min⁻¹, approximately 10-fold faster than ebselen (0.29 mM⁻¹ min⁻¹) or ebselen diselenide (0.32 mM⁻¹ min⁻¹), and at least 280-fold faster than the ebselen-glutathione selenosulfide adduct (≤0.01 mM⁻¹ min⁻¹) [1].

Glutathione peroxidase mimic Kinetics Redox biochemistry

DFT Calculations Demonstrate a 4.3 kcal/mol Lower Reaction Free Energy Barrier for 2-Selenylbenzanilide vs. Ebselen in H₂O₂ Reduction

Pearson and Boyd (2007) employed density functional theory (B3LYP/6-311++G(3df,3pd)//B3LYP/6-31G(d,p) with CPCM solvation) to compute the reaction free energy barriers for H₂O₂ oxidation. The barrier for 2-selenylbenzanilide was 32.5 kcal/mol, compared with 36.8 kcal/mol for ebselen and 38.4 kcal/mol for ebselen diselenide [1].

Computational chemistry DFT Catalytic mechanism

2-Selenylbenzanilide Is the Dominant Molecular Species Accounting for 70% (GSH) and 96% (DTT) of Ebselen's Glutathione Peroxidase Activity

By synthesizing authentic intermediates and quantifying their relative concentrations under standard peroxidase assay conditions, Morgenstern et al. (1992) established that 2-selenylbenzanilide is the predominant catalytically active species: it accounts for 70% of ebselen's glutathione-dependent peroxidase activity and 96% of its dithiothreitol-dependent activity. The residual activity is attributable to the diselenide and selenosulfide forms [1].

Enzyme mimetic Selenoprotein Peroxidase assay

Divergent FMO1 Substrate Kinetics: 2-Selenylbenzanilide (Km 25 μM) vs. 2-(Methylseleno)benzanilide (Km 3 μM) with Ebselen Acting as an Enzyme Inactivator

Ziegler et al. (1992) characterized the FMO1-catalyzed NADPH-dependent oxidation of ebselen metabolites. The Km for 2-selenylbenzanilide was 25 μM, approximately 8-fold higher than that of 2-(methylseleno)benzanilide (Km = 3 μM). Both metabolites exhibited a Vmax of 390 mU/mg protein. Critically, ebselen itself was not a stable substrate—it progressively inactivated FMO1 through covalent binding to essential thiol residues [1].

Drug metabolism Flavin-containing monooxygenase Enzyme kinetics

Optimal Application Scenarios for 2-Selenylbenzanilide (CAS 139015-80-8) in Academic and Industrial Research


Elucidation of GPx Catalytic Mechanism Without Ring-Opening Interference

Researchers investigating the molecular mechanism of selenium-based peroxide reduction can employ 2-selenylbenzanilide as the direct catalytic species, bypassing the kinetically complex and often rate-limiting ring-opening step required when starting from ebselen. Because the selenol accounts for 70–96% of observable GPx activity [1], mechanistic experiments conducted with the isolated compound yield cleaner kinetic traces and unambiguous intermediate assignments.

Authentic Reference Standard for LC-MS/MS Quantification of Ebselen Metabolites in Biological Matrices

In pharmacokinetic and drug metabolism studies of ebselen, 2-selenylbenzanilide serves as the essential authentic standard for quantifying the pharmacologically active selenol metabolite in plasma, tissue homogenates, and microsomal incubations. Its distinct FMO1 kinetic profile (Km 25 μM) relative to the co-eluting 2-(methylseleno)benzanilide (Km 3 μM) [2] enables differential quantitation of the two major ring-opened metabolites.

Computational Chemistry Benchmarking and In Silico GPx Mimetic Design

The experimentally validated DFT reaction barrier of 32.5 kcal/mol for H₂O₂ reduction by 2-selenylbenzanilide, together with the experimentally measured rate constant of 2.8 mM⁻¹ min⁻¹, provides a high-quality benchmarking data set for calibrating computational models of organoselenium catalysis [3][4]. SAR campaigns aimed at designing novel GPx mimetics can use the selenol as a baseline scaffold against which modifications are evaluated.

Positive Control for Selenol-Dependent Peroxidase Activity in High-Throughput Antioxidant Screens

Cell-free and cell-based antioxidant screening platforms benefit from using 2-selenylbenzanilide as a defined positive control with known, maximal intrinsic peroxidase activity. Unlike ebselen, whose activity depends on variable thiol-mediated activation, the pre-formed selenol delivers consistent, quantitative peroxide consumption, improving assay Z'-factor and inter-plate reproducibility [1].

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